2-Hydroxy-4-methoxy-3-methylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-4-methoxy-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5-7(13-2)4-3-6(8(5)10)9(11)12/h3-4,10H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHDGQOTJRJHBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Derivatization of 2 Hydroxy 4 Methoxy 3 Methylbenzoic Acid
Total Synthesis Approaches for the Core Structure
The total synthesis of 2-hydroxy-4-methoxy-3-methylbenzoic acid is not widely documented in common literature, requiring a strategic combination of reactions to assemble the polysubstituted aromatic core. Plausible synthetic routes can be designed starting from simpler, commercially available precursors, leveraging classic organic reactions for aromatic substitution.
Key strategies include:
Formylation followed by Oxidation: A common method to introduce a carboxylic acid group onto a phenol (B47542) ring involves formylation and subsequent oxidation. The Gattermann reaction, which uses hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst, can introduce a formyl group onto activated aromatic rings like phenols and their ethers. wikipedia.orglscollege.ac.in A potential precursor for this route would be 2-methyl-5-methoxyphenol. Once the aldehyde is formed ortho to the hydroxyl group, it can be readily oxidized to the corresponding carboxylic acid. Attempts to directly formylate orcinol (B57675) (a related dihydroxy compound) have been shown to be sensitive to reaction conditions, sometimes leading to regioisomers. mdpi.commdpi.com
Direct Carboxylation: The Kolbe-Schmitt reaction offers a direct route to carboxylate a phenol. This reaction involves treating the sodium phenoxide with carbon dioxide under pressure and heat. Starting with 2-methyl-5-methoxyphenol, this reaction could potentially install the carboxylic acid group at the C2 position.
Multi-step Synthesis from Substituted Precursors: A more controlled, albeit longer, approach involves the stepwise introduction of functional groups onto a simpler aromatic scaffold. This often requires the use of protecting groups to ensure correct regiochemistry. For instance, the synthesis of various methyl hydroxy-methoxybenzoate isomers has been achieved through regioselective protection of hydroxyl groups, followed by methylation and other transformations. diva-portal.org A synthesis could begin with a compound like 3-methylphenol, followed by methoxylation, ortho-lithiation, and carboxylation.
Table 1: Potential Precursors and Key Reactions for Synthesis
| Precursor | Key Reaction(s) | Rationale |
|---|---|---|
| 2-Methyl-5-methoxyphenol | Gattermann Formylation, then Oxidation | Introduces the carboxyl group (via an aldehyde) ortho to the existing hydroxyl group. |
| 2-Methyl-5-methoxyphenol | Kolbe-Schmitt Carboxylation | A direct method to introduce the carboxyl group onto the activated phenol ring. |
| 3-Hydroxy-4-methylbenzoic acid | O-Methylation | A direct methylation of a precursor that already contains the other three substituents. google.com |
| Orcinol (3,5-dihydroxytoluene) | Regioselective protection, methylation, formylation, oxidation | A multi-step route allowing for controlled introduction of each functional group, analogous to syntheses of related lichen phenols. mdpi.commdpi.com |
Regioselective Functionalization Strategies
Once the core structure of this compound is obtained, its existing functional groups can be used to direct further modifications with high regioselectivity. The reactivity of the aromatic ring is governed by the combined electronic effects of its four different substituents.
Electrophilic Aromatic Substitution: The hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and methyl (-CH₃) groups are activating and ortho-, para-directing. Conversely, the carboxylic acid (-COOH) group is deactivating and meta-directing. The synergistic effect of these groups strongly activates the C5 position for electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions. The C6 position is sterically hindered by the adjacent methyl and carboxylic acid groups, and the C1 position is already fully substituted.
Table 2: Directing Effects of Substituents on the Aromatic Ring
| Substituent | Position | Type | Directing Effect |
|---|---|---|---|
| -OH | C2 | Activating | Ortho, Para |
| -CH₃ | C3 | Activating | Ortho, Para |
| -OCH₃ | C4 | Activating | Ortho, Para |
| -COOH | C1 | Deactivating | Meta |
Functional Group Modification:
Hydroxyl Group: The phenolic hydroxyl group is acidic and can be selectively deprotonated to act as a nucleophile. This allows for O-alkylation or O-acylation to produce ethers and esters, respectively. The synthesis of related compounds has shown that regioselective protection of hydroxyl groups is a critical step to control reactivity. diva-portal.org
Carboxylic Acid Group: The carboxylic acid can undergo standard transformations. Esterification with various alcohols can produce a library of esters, while reaction with amines (following activation) can yield a range of amides.
Synthesis of Structural Analogues and Hybrid Molecules
The core scaffold of this compound is a valuable starting point for the synthesis of diverse structural analogues and more complex hybrid molecules for various research applications.
Key derivatization strategies include:
Modification of Existing Functional Groups: Simple modifications to the hydroxyl and carboxyl groups can generate a large family of related compounds. For example, a series of methyl hydroxy-methoxybenzoate isomers were synthesized using a combination of esterification and selective O-methylation of dihydroxybenzoic acid precursors. diva-portal.org
Introduction of New Ring Substituents: As discussed, the C5 position is primed for electrophilic substitution, allowing for the synthesis of analogues containing halogens, nitro groups, or alkyl chains.
Elaboration into Complex Scaffolds: The compound can serve as a key intermediate for building more complex molecules. For instance, a related compound, methyl 3-hydroxy-4-methoxybenzoate, is the starting material for a novel synthesis of Gefitinib, an anticancer agent. mdpi.comnih.gov This synthesis involves a sequence of alkylation, nitration, reduction, cyclization, and amination reactions to construct the final quinazoline-based hybrid molecule. mdpi.com
Enzymatic Dimerization: Inspired by work on related natural phenols like atranol, enzymatic methods could be employed to create novel hybrid molecules. Horseradish peroxidase (HRP), for example, has been used to catalyze the dimerization of atranol, converting it into a larger, hydrosoluble material. mdpi.comresearchgate.net A similar biocatalytic approach could be applied to this compound to synthesize unique dimeric or oligomeric structures.
Table 3: Strategies for Analogue and Hybrid Molecule Synthesis
| Modification Site | Reaction Type | Potential Products |
|---|---|---|
| Carboxylic Acid | Esterification / Amidation | Esters, Amides |
| Hydroxyl Group | Etherification / Esterification | Ethers, Phenolic Esters |
| Aromatic Ring (C5) | Halogenation / Nitration | 5-Halo and 5-Nitro Derivatives |
| Entire Molecule | Multi-step sequence (e.g., cyclization, coupling) | Heterocyclic hybrid molecules (e.g., quinazolines) mdpi.com |
| Entire Molecule | Enzymatic Oxidation/Coupling | Dimeric and Oligomeric Structures mdpi.comresearchgate.net |
Green Chemistry Principles in Synthetic Route Design
Modern synthetic chemistry emphasizes the importance of sustainability. Applying the principles of green chemistry to the synthesis and derivatization of this compound can reduce environmental impact, improve safety, and increase efficiency.
Key green chemistry approaches include:
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions (neutral pH, room temperature), reducing the need for protecting groups and harsh reagents. researchgate.net For example, lipases could be used for clean esterification reactions, and oxidoreductases like HRP could facilitate specific coupling reactions. mdpi.comrsc.org This approach is considered a highly sustainable alternative to many conventional chemical methods. researchgate.netresearchgate.net
Alternative Energy Sources: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields. researchgate.netchemmethod.com Another technique is mechanochemistry (synthesis by grinding), which can proceed in the absence of bulk solvents, reducing waste. scitepress.org
Use of Greener Solvents: Replacing hazardous and volatile organic solvents like DMF or chlorinated hydrocarbons with more environmentally benign alternatives such as water, ethanol (B145695), or even solvent-free conditions is a cornerstone of green chemistry. chemmethod.com
Atom Economy and Process Metrics: Designing synthetic routes that maximize the incorporation of starting materials into the final product (high atom economy) is crucial. Green metrics like the E-factor (Environmental factor), which quantifies the amount of waste produced per unit of product, can be used to compare the sustainability of different synthetic routes. rsc.org
Table 4: Application of Green Chemistry Principles
| Green Chemistry Principle | Application in Synthesis/Derivatization | Example |
|---|---|---|
| Use of Renewable Feedstocks | Starting from bio-based precursors | Synthesis from plant-derived phenols. |
| Atom Economy | Choosing addition reactions over substitutions | Designing cyclization reactions that incorporate most atoms. |
| Use of Catalysis | Replacing stoichiometric reagents with catalysts | Using enzymes (biocatalysis) or metal catalysts. mdpi.comrsc.org |
| Benign Solvents & Auxiliaries | Replacing hazardous solvents with water or ethanol | Performing reactions in aqueous media or using grinding techniques. chemmethod.comscitepress.org |
| Energy Efficiency | Using alternative energy sources | Employing microwave irradiation to accelerate reactions. researchgate.netchemmethod.com |
| Design for Degradation | Building molecules that degrade after use | Incorporating functional groups that are susceptible to biodegradation. |
Spectroscopic and Crystallographic Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms, allowing for the mapping of the molecular framework.
Proton (¹H) NMR for Structural Elucidation
Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 2-Hydroxy-4-methoxy-3-methylbenzoic acid, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the acidic proton of the carboxyl group, as well as the phenolic hydroxyl proton.
The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring—the hydroxyl, methoxy, methyl, and carboxylic acid groups. The hydroxyl and methoxy groups are electron-donating, which typically shifts the signals of ortho and para protons to a higher field (lower ppm). Conversely, the electron-withdrawing carboxylic acid group deshields adjacent protons, moving their signals to a lower field (higher ppm). The methyl group has a weaker electron-donating effect.
The integration of the signals in the ¹H NMR spectrum reveals the relative number of protons contributing to each resonance. For this compound, one would expect to see two distinct singlets for the two non-equivalent aromatic protons, a singlet integrating to three protons for the methoxy group, a singlet integrating to three protons for the methyl group, and a broad singlet for the exchangeable acidic and phenolic protons. The coupling patterns, or splitting of signals, provide information about neighboring protons. In this fully substituted aromatic ring, the aromatic protons would appear as singlets as they lack adjacent protons to couple with.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | 6.5 - 7.5 | Singlet | 1H |
| Aromatic CH | 6.5 - 7.5 | Singlet | 1H |
| Methoxy (O-CH₃) | ~3.8 | Singlet | 3H |
| Methyl (Ar-CH₃) | ~2.2 | Singlet | 3H |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |
| Phenolic (-OH) | 5.0 - 8.0 | Broad Singlet | 1H |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups and substitution patterns on a benzene ring.
Carbon (¹³C) NMR for Carbon Skeleton Analysis
Carbon-¹³ (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The chemical shifts of the carbon atoms in the aromatic ring are influenced by the substituents. The carbon atom attached to the hydroxyl group (C-2) and the methoxy group (C-4) are expected to be shifted downfield due to the deshielding effect of the oxygen atoms. The carboxyl carbon will appear at a significantly downfield position, typically in the range of 165-185 ppm. The carbon of the methoxy group and the methyl group will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 165 - 185 |
| Aromatic C-O (C-2, C-4) | 140 - 165 |
| Aromatic C-C (C-1, C-3) | 110 - 130 |
| Aromatic C-H (C-5, C-6) | 100 - 120 |
| Methoxy (O-CH₃) | 55 - 65 |
| Methyl (Ar-CH₃) | 15 - 25 |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups and substitution patterns on a benzene ring.
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide further structural details by showing correlations between different nuclei. researchgate.netsdsu.eduyoutube.com
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. researchgate.netsdsu.edu For this compound, COSY would be used to confirm the lack of coupling between the aromatic protons, as they are not on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. researchgate.netsdsu.eduhmdb.ca It allows for the unambiguous assignment of which proton signal corresponds to which carbon signal. For example, the proton signal of the methoxy group would show a correlation to the carbon signal of the methoxy group.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are generated. This method typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. nih.gov
For this compound (molecular weight: 182.17 g/mol ), the ESI-MS spectrum in positive ion mode would be expected to show a prominent peak at m/z 183.18, corresponding to the [M+H]⁺ ion. uni.lu In negative ion mode, a peak at m/z 181.16, corresponding to the [M-H]⁻ ion, would be expected. uni.lu The high-resolution mass spectrometry (HRMS) capability of modern ESI-MS instruments allows for the determination of the exact mass, which can be used to confirm the elemental composition of the molecule.
Fragmentation of the molecular ion can be induced in the mass spectrometer (tandem mass spectrometry or MS/MS) to provide structural information. Common fragmentation pathways for hydroxybenzoic acids include the loss of water (H₂O) and carbon dioxide (CO₂). nih.gov For this compound, fragmentation of the [M-H]⁻ ion could involve the loss of a methyl group (-CH₃) from the methoxy group or the loss of CO₂ from the carboxylic acid group.
Table 3: Predicted ESI-MS Adducts and Fragments for this compound
| Adduct/Fragment | Predicted m/z | Ionization Mode |
| [M+H]⁺ | 183.06518 | Positive |
| [M+Na]⁺ | 205.04712 | Positive |
| [M-H]⁻ | 181.05062 | Negative |
| [M+H-H₂O]⁺ | 165.05516 | Positive |
| [M-H-CO₂]⁻ | 137.06082 | Negative |
Data sourced from PubChemLite. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, chemical derivatization is often required to increase their volatility. jfda-online.com Common derivatization methods include esterification of the carboxylic acid and silylation of the hydroxyl group.
Once the derivatized compound is introduced into the GC, it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). EI is a hard ionization technique that causes extensive fragmentation of the molecule.
The resulting mass spectrum is a fingerprint of the molecule, showing a molecular ion peak (if stable enough to be detected) and a series of fragment ion peaks. The fragmentation pattern provides valuable structural information. For a derivatized analogue of this compound, characteristic fragments would arise from the cleavage of the ester group, the methoxy group, and the aromatic ring. The mass spectrum of the underivatized, but related, 4-hydroxybenzoic acid shows a molecular ion peak at m/z 138. researchgate.netmdpi.com Analysis of regioisomeric methoxy methyl phenylacetones, which share structural motifs with the target compound, has been successfully performed using GC-MS, demonstrating the utility of this technique for distinguishing between similar structures. oup.com
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In a typical MS/MS experiment, a precursor ion (often the molecular ion, [M+H]⁺ or [M-H]⁻) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are detected. The fragmentation pattern provides a virtual fingerprint of the molecule, allowing for detailed structural confirmation.
For this compound, the fragmentation process in negative ion mode would likely begin with the deprotonated molecule [M-H]⁻, with a mass-to-charge ratio (m/z) of 181.05. Key fragmentation pathways for aromatic carboxylic acids involve characteristic neutral losses. Common fragmentation patterns include the loss of water (H₂O, 18 Da), carbon monoxide (CO, 28 Da), and carbon dioxide (CO₂, 44 Da). researchgate.net The loss of a methyl radical (•CH₃, 15 Da) from the methoxy or methyl group is also a plausible fragmentation pathway.
In positive ion mode, the protonated molecule [M+H]⁺ would have an m/z of 183.06. uni.lu The fragmentation of this ion would follow similar logic, with initial losses of neutral molecules like water or formic acid being common for hydroxybenzoic acids.
The predicted collision cross section (CCS) values, which relate to the ion's shape and size, can further aid in its identification.
Table 1: Predicted Mass Spectrometry Adducts and Collision Cross Sections for this compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 183.06518 | 134.4 |
| [M+Na]⁺ | 205.04712 | 143.6 |
| [M-H]⁻ | 181.05062 | 136.4 |
| [M+H-H₂O]⁺ | 165.05516 | 129.5 |
Data sourced from predicted values. uni.lu
Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides qualitative information about the functional groups present.
For this compound, the FTIR spectrum is expected to show characteristic absorption bands corresponding to its hydroxyl, methoxy, methyl, and carboxylic acid moieties. The O-H stretching vibration of the carboxylic acid and the phenolic hydroxyl group would appear as a broad band in the 3200–2500 cm⁻¹ region, with the broadness resulting from strong intermolecular hydrogen bonding. rasayanjournal.co.in The carbonyl (C=O) stretch of the carboxylic acid is a strong, sharp band typically found in the 1700–1660 cm⁻¹ range. rasayanjournal.co.inmdpi.com Aromatic C=C stretching vibrations appear in the 1600–1450 cm⁻¹ region. The C-O stretching vibrations for the ether and phenol (B47542) groups are expected between 1300 and 1000 cm⁻¹. mdpi.com
Table 2: Expected Characteristic FTIR Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid & Phenol | 3200–2500 | Strong, Broad |
| C-H Stretch | Aromatic | 3100–3000 | Medium |
| C-H Stretch | Methyl/Methoxy | 2980–2850 | Medium |
| C=O Stretch | Carboxylic Acid | 1700–1660 | Strong |
| C=C Stretch | Aromatic Ring | 1600–1450 | Medium-Strong |
| O-H Bend | Phenol/Carboxylic Acid | 1440–1395 | Medium |
| C-O Stretch | Ether, Phenol, Acid | 1300–1000 | Strong |
| C-H Bend | Aromatic (out-of-plane) | 900–675 | Strong |
Data based on typical ranges for functional groups and analysis of related compounds. rasayanjournal.co.inmdpi.comnih.govnih.gov
Fourier Transform Raman (FT-Raman) Spectroscopy
Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FTIR. It involves scattering of monochromatic light from a laser, where the frequency shifts in the scattered light correspond to the vibrational frequencies of the molecule. While polar bonds like C=O show strong FTIR absorption, non-polar bonds and symmetric vibrations, such as aromatic ring breathing modes, often produce strong signals in Raman spectra. researchgate.net
For this compound, the FT-Raman spectrum would be expected to clearly show the symmetric stretching of the aromatic ring system, typically around 1600 cm⁻¹. The C=O stretching vibration would also be present, though potentially weaker than in the FTIR spectrum. rasayanjournal.co.in Vibrations associated with the methyl group, such as symmetric and asymmetric C-H bending, would also be observable. rasayanjournal.co.innih.gov
Table 3: Expected Characteristic FT-Raman Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic | 3100–3050 | Strong |
| C-H Stretch | Methyl/Methoxy | 2950–2900 | Strong |
| C=O Stretch | Carboxylic Acid | 1695–1650 | Medium |
| C=C Stretch | Aromatic Ring | 1620–1580 | Very Strong |
| Ring Breathing | Aromatic Ring | ~1000 | Strong |
Data based on typical ranges for functional groups and analysis of related compounds. rasayanjournal.co.innih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower energy ground states to higher energy excited states. The wavelengths of absorption (λmax) and their intensities are characteristic of the types of electronic systems present in the molecule.
The structure of this compound contains several features that lead to UV absorption. The benzene ring is a primary chromophore, a group of atoms that absorbs light. The carboxylic acid, hydroxyl, and methoxy groups attached to the ring act as auxochromes, which modify the absorption characteristics (both λmax and intensity) of the chromophore.
The expected electronic transitions for this molecule are primarily π → π* and n → π* transitions. uzh.chyoutube.com
π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions with strong absorption bands and are associated with the aromatic ring and the carbonyl group.
n → π transitions:* These involve the excitation of a non-bonding electron (from the oxygen atoms of the hydroxyl, methoxy, or carbonyl groups) to a π* antibonding orbital. uzh.ch These transitions are generally of lower energy and intensity compared to π → π* transitions.
The presence of the -OH, -OCH₃, and -CH₃ substituents on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzoic acid, due to their electron-donating effects which extend the conjugated system. The solvent used can also influence the position and intensity of the absorption bands. rsc.org
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off the ordered lattice of a single crystal, one can calculate the electron density map of the molecule and thereby determine bond lengths, bond angles, and torsional angles with high precision.
While a specific crystal structure for this compound is not publicly available in the searched literature, the technique would provide invaluable information if a suitable crystal were grown. Analysis of the crystal structure would reveal:
Molecular Conformation: The planarity of the benzene ring and the orientation of the carboxylic acid, hydroxyl, and methoxy substituents relative to the ring.
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, along with the space group, which defines the symmetry of the crystal lattice.
This detailed structural information is crucial for understanding structure-property relationships and for computational modeling studies.
Investigation of Biological Activities and Molecular Mechanisms in Vitro & Pre Clinical Focus
Modulation of Cellular Processes and Pathways
Regulation of Kinase Phosphorylation Cascades (e.g., ERK, p38, JNK)
No published research could be found that investigates the regulatory effects of 2-Hydroxy-4-methoxy-3-methylbenzoic acid on kinase phosphorylation cascades. Specific data on its impact on the phosphorylation status of key mitogen-activated protein kinases (MAPKs) like Extracellular signal-regulated kinase (ERK), p38, or c-Jun N-terminal kinase (JNK) in any cell model is not available.
Influence on Membrane-Bound Enzyme Activities (e.g., Ca2+ ATPase)
The influence of this compound on the activity of membrane-bound enzymes, such as Ca2+ ATPase, has not been documented in publicly accessible scientific studies.
Receptor Interaction and Ligand Binding Studies
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation
There are no specific studies demonstrating that this compound acts as a ligand or activator for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Ligand binding assays or reporter gene assays detailing its interaction with this nuclear receptor have not been published.
Other Nuclear Receptor and Enzyme Binding Affinities
Beyond PPARγ, there is a lack of information regarding the binding affinity of this compound for other nuclear receptors or its potential as an enzyme inhibitor. While a related compound, 4-Methylsalicylic acid, has been investigated as a derivative for inhibiting alkaline phosphatase, these findings are not directly applicable to this compound.
Enzymatic Inhibition and Activation Profiling
The ability of a compound to inhibit or activate specific enzymes is a key indicator of its therapeutic potential. Research has explored the effects of this compound and structurally similar compounds on several key enzymes involved in inflammation and other pathological processes.
Direct studies on the inhibitory effect of this compound on lipoxygenase (LOX) enzymes are not extensively available in the current scientific literature. However, research into structurally related compounds provides some context. For instance, a study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which share a 2-hydroxy-3-methoxybenzyl moiety, has demonstrated potent and selective inhibition of 12-lipoxygenase. medchemexpress.comnih.gov These findings suggest that the substituted phenolic core may be a valuable pharmacophore for LOX inhibition.
Extracts from plants known to contain related phenolic acids have also been investigated. For example, methanolic extracts of Hemidesmus indicus, a plant that contains 2-hydroxy-4-methoxybenzoic acid, have shown dose-dependent anti-inflammatory activity, which is often associated with the inhibition of inflammatory enzymes like LOX. phcogrev.com
| Compound/Extract | Enzyme Target | Inhibitory Activity/Potency | Reference |
|---|---|---|---|
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives | 12-Lipoxygenase | Potent and selective inhibition | medchemexpress.comnih.gov |
| Methanolic extract of Hemidesmus indicus | Inflammatory enzymes (e.g., LOX) | Dose-dependent anti-inflammatory activity | phcogrev.com |
Specific data on the modulation of phospholipase A2 (PLA2) and hyaluronidase (B3051955) by this compound is limited. However, studies on related benzoic acid derivatives and plant extracts offer some insights. For example, a comparative analysis of selected benzoic acid derivatives, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid), has been conducted to evaluate their inhibitory effects on secretory phospholipase A2 (sPLA2). researchgate.net This suggests that the benzoic acid scaffold is of interest for PLA2 inhibition.
Furthermore, extracts from Hemidesmus indicus, which contains related phenolic compounds, have been traditionally used for conditions that may involve these enzymes, such as snakebite-induced tissue necrosis. humanjournals.com Research on various plant extracts has shown inhibitory activity against PLA2 and hyaluronidase, highlighting the potential of natural products in modulating these enzymes. researchgate.netresearchgate.netnih.govnih.govnih.govsigmaaldrich.comresearchgate.netdtu.dk
| Compound/Extract | Enzyme Target | Observed Effect | Reference |
|---|---|---|---|
| Vanillic acid (4-hydroxy-3-methoxybenzoic acid) | Secretory Phospholipase A2 (sPLA2) | Inhibitory activity investigated | researchgate.net |
| Hemidesmus indicus root extract | Viper venom enzymes (including PLA2 and hyaluronidase) | Neutralizing activity | humanjournals.com |
There is a notable lack of direct scientific evidence regarding the urease inhibition activity of this compound. However, several studies have focused on the urease inhibitory potential of its structural isomer, 4-hydroxy-3-methoxybenzoic acid (vanillic acid), and its derivatives. These studies have synthesized various derivatives and evaluated their ability to inhibit jack bean urease, with some compounds showing significant inhibitory potency, comparable to the standard inhibitor thiourea. researchgate.netnih.gov The consistent investigation into this class of compounds underscores their potential as urease inhibitors. nih.gov
| Compound | Enzyme Target | Reported IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| Vanillic acid derivative (Compound 3) | Jack Bean Urease | 33.52 | nih.gov |
| Vanillic acid derivative (Compound 14) | Jack Bean Urease | 32.41 | nih.gov |
| Vanillic acid derivative (Compound 17) | Jack Bean Urease | 30.06 | nih.gov |
| Thiourea (Standard) | Jack Bean Urease | 33.50 | nih.gov |
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses. While direct studies on this compound are scarce, research on a polyherbal decoction containing Hemidesmus indicus has demonstrated a notable inactivation of hepatic NF-κB. semanticscholar.org This suggests that constituents of Hemidesmus indicus may contribute to this regulatory effect. Furthermore, a study on a related compound, 4-hydroxy-3-methoxybenzoic acid methyl ester, a derivative of curcumin, has shown that it targets the Akt/NF-κB cell survival signaling pathway in prostate cancer cells. This compound was found to reduce the transcriptional and DNA-binding activity of NF-κB.
| Compound/Extract | Cell Line/Model | Observed Effect on NF-κB Pathway | Reference |
|---|---|---|---|
| Polyherbal decoction with Hemidesmus indicus | DEN-induced C3H mice | IKK α/β mediated hepatic NF-κB inactivation | semanticscholar.org |
| 4-hydroxy-3-methoxybenzoic acid methyl ester | Prostate cancer cells | Reduced NF-κB transcriptional and DNA-binding activity |
Cellular Defense Mechanism Enhancement
The ability of a compound to bolster the intrinsic defense mechanisms of cells is a significant area of research, particularly in the context of preventing cellular damage from oxidative stress.
2-Hydroxy-4-methoxybenzoic acid (HMBA), a closely related isomer lacking the 3-methyl group, has demonstrated significant antioxidant properties in preclinical studies. In a study involving streptozotocin-induced diabetic rats, administration of HMBA was shown to reduce lipid peroxidation, which is indicative of its antioxidant activity. nih.gov The compound helped in restoring the levels of thiobarbituric acid reactive substances (TBARS) in plasma and erythrocytes to near normal. nih.gov
Another study investigated the effects of HMBA on carbon tetrachloride-induced hepatotoxicity in rats. nih.gov The findings revealed that HMBA treatment led to a reduction in hepatic lipid peroxidation and a restoration of total glutathione (B108866) levels, further supporting its role as an antioxidant. nih.gov In a cellular model using human melanoma (SK-MEL-28) cells, HMBA was found to induce apoptosis and autophagy, processes that can be linked to cellular defense against damage. phcog.com The compound also influenced the phosphorylation of key signaling proteins involved in cellular stress responses. phcog.com
| Compound | Cell/Animal Model | Key Antioxidant-Related Findings | Reference |
|---|---|---|---|
| 2-Hydroxy-4-methoxybenzoic acid (HMBA) | Streptozotocin-induced diabetic rats | Reduced lipid peroxidation (TBARS levels) | nih.gov |
| 2-Hydroxy-4-methoxybenzoic acid (HMBA) | Rats with CCl4-induced hepatotoxicity | Reduced hepatic lipid peroxidation and restored total glutathione | nih.gov |
| 2-Hydroxy-4-methoxybenzoic acid (HMBA) | SK-MEL-28 human melanoma cells | Induced apoptosis and autophagy, modulated stress-related signaling proteins | phcog.com |
DNA Damage Attenuation Studies
No studies were found that investigate the capacity of this compound to attenuate DNA damage.
Anti-inflammatory Response Elucidation in Cellular Systems
No literature is available detailing the anti-inflammatory mechanisms of this compound in cellular models.
Antifeedant Activity Studies
No studies were found that assess the antifeedant properties of this compound. While research exists on related ester compounds researchgate.netresearchgate.net, these findings are not directly applicable to the specified carboxylic acid.
Structure Activity Relationship Sar Studies and Rational Design of Derivatives
Systematic Modification of the Benzoic Acid Core
The benzoic acid core of 2-hydroxy-4-methoxy-3-methylbenzoic acid offers several positions for systematic modification, primarily at the hydroxyl, methoxy (B1213986), and methyl groups, as well as the carboxylic acid function.
The hydroxyl group at the 2-position and the methoxy group at the 4-position are critical for the molecule's intrinsic activity. Research on related phenolic acids has shown that the 2-hydroxyl group can have a strong positive effect on certain biological activities, such as the inhibition of α-amylase nih.gov. Methylation of this hydroxyl group has been observed to have a negative impact on inhibitory action nih.gov.
The carboxylic acid group is another key site for modification. Esterification of the carboxylic acid can influence the lipophilicity and, consequently, the pharmacokinetic profile of the derivatives. For instance, in a series of p-hydroxybenzoic acid derivatives, alkyl esters were synthesized to study their antioxidant activity nih.gov.
Modification of the aromatic ring by introducing or altering substituents is a common strategy. In the context of developing inhibitors for enzymes like 12-lipoxygenase, derivatives of a similar scaffold, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide, were synthesized with various substituents on the benzylamine (B48309) ring to probe the SAR nih.gov.
A synthetic route to produce isomers such as 4,6-dimethoxy-2-hydroxy-3-methylbenzoic acid has been explored, which aids in understanding the importance of the substituent positions on the benzoic acid core researchgate.net.
Impact of Substituent Variation on Biological Activity Profiles
The biological activity of derivatives of this compound is highly dependent on the nature and position of the substituents on the benzene (B151609) ring.
In a study of benzoic acid derivatives as α-amylase inhibitors, it was found that hydroxylation at different positions had varying effects. For example, a hydroxyl group at the 2-position was beneficial for activity, while one at the 5-position was detrimental nih.gov. Methoxylation at the 2-position also led to a decrease in inhibitory activity nih.gov.
The antioxidant activity of p-hydroxybenzoic acid derivatives is also influenced by substituents. The presence of o-hydroxyl and o-methoxy groups affects the anti-DPPH radical effect and anti-peroxide activity nih.gov. The electronic effects of substituents, whether electron-donating or electron-withdrawing, play a crucial role in the antioxidant properties of coumarin (B35378) derivatives, a related class of compounds mdpi.com.
In the context of antifeedant activity against the pine weevil, different isomers of methyl hydroxy-methoxybenzoate showed varied effects, with methyl 2-hydroxy-3-methoxybenzoate exhibiting the strongest activity diva-portal.org. This highlights the importance of the relative positions of the hydroxyl and methoxy groups.
For anticancer applications, modifications of a related 4-substituted methoxybenzoyl-aryl-thiazole template demonstrated that introducing polar and ionizable hydrophilic groups could overcome poor aqueous solubility and improve bioavailability nih.gov.
The following table summarizes the observed impact of substituent variations on the biological activities of benzoic acid derivatives from various studies.
| Substituent Modification | Biological Activity Impact | Reference Compound(s) | Source |
| 2-Hydroxyl group | Strong positive effect on α-amylase inhibition | Benzoic acid derivatives | nih.gov |
| 2-Methoxy group | Decreased α-amylase inhibitory activity | Benzoic acid derivatives | nih.gov |
| 5-Hydroxyl group | Negative effect on α-amylase inhibition | Benzoic acid derivatives | nih.gov |
| o-Hydroxyl, o-Methoxy groups | Modulated antioxidant activity | p-Hydroxybenzoic acid derivatives | nih.gov |
| Varied hydroxyl and methoxy positions | Significant differences in antifeedant activity | Methyl hydroxy-methoxybenzoates | diva-portal.org |
| Introduction of hydrophilic groups | Improved solubility and bioavailability | 4-substituted methoxybenzoyl-aryl-thiazoles | nih.gov |
Pharmacophore Elucidation and Lead Optimization Strategies
Pharmacophore modeling is a crucial step in identifying the essential three-dimensional arrangement of functional groups required for biological activity. For derivatives of this compound, the key pharmacophoric features generally include a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the methoxy and carbonyl oxygen atoms), and an aromatic ring.
Lead optimization is a process that refines the structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties danaher.com. Strategies for lead optimization of compounds related to this compound have focused on several aspects. One approach involves modifying the lead compound to enhance its binding affinity to the target protein, as demonstrated in the development of 12-lipoxygenase inhibitors nih.gov.
Another strategy is to improve the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compound. This can be achieved by introducing or modifying functional groups to alter polarity and solubility nih.gov. For example, the introduction of an amino linkage in the 4-substituted methoxybenzoyl-aryl-thiazole series led to improved solubility and bioavailability nih.gov.
Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are often employed to guide lead optimization danaher.comresearchgate.net. These techniques help in predicting how structural modifications will affect the biological activity and pharmacokinetic profile of the derivatives.
Analog Development for Specific Target Modulation
The development of analogs of this compound is aimed at modulating specific biological targets with higher potency and selectivity. This involves designing and synthesizing new molecules based on the SAR data and pharmacophore models.
For instance, in the development of 12-lipoxygenase inhibitors, analogs of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold were synthesized to achieve nanomolar potency and high selectivity over related enzymes nih.gov. This was accomplished by exploring different substituents on the benzenesulfonamide (B165840) and benzylamine portions of the molecule.
In the pursuit of novel anticancer agents, the 4-substituted methoxybenzoyl-aryl-thiazole template was modified to create analogs with improved properties. By replacing the thiazole (B1198619) ring and the carbonyl linker, new series of compounds were generated and evaluated for their ability to inhibit tubulin polymerization nih.gov.
The development of analogs with specific therapeutic aims, such as antidiabetic agents, has also been a focus. The parent compound, 2-hydroxy-4-methoxybenzoic acid, has shown potential in this area, and its derivatives could be further optimized for this purpose nih.gov. The synthesis of novel 4-hydroxytamoxifen (B85900) analogs as inverse agonists for the estrogen-related receptor γ (ERRγ) provides another example of targeted analog development, where the goal was to enhance the pharmacokinetic profile and selectivity nih.gov.
Computational Chemistry and Molecular Modeling Investigations
Analytical Methodologies for Research and Environmental Monitoring
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the analysis of 2-Hydroxy-4-methoxy-3-methylbenzoic acid, enabling its separation from other closely related compounds. Both high-performance liquid chromatography and gas chromatography are utilized, each with specific advantages for the analysis of this phenolic acid.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification of this compound, especially in plant and microbial extracts. nih.gov Its high sensitivity, speed, and reliability with minimal sample preparation make it an ideal choice. nih.gov
A validated reverse-phase HPLC (RP-HPLC) method has been developed for the simultaneous determination of 2-hydroxy-4-methoxybenzoic acid and its precursor, 2-hydroxy-4-methoxybenzaldehyde, in the root extracts of Hemidesmus indicus. researchgate.netresearchgate.netcolab.ws In a typical application, the separation is achieved on a C18 column. researchgate.netnih.gov One specific method utilized a mobile phase of acetonitrile (B52724) and water (acidified with phosphoric acid) in a 70:30 (v/v) ratio, with a flow rate of 1 mL/min, achieving good separation within 20 minutes. researchgate.net Under these conditions, 2-hydroxy-4-methoxybenzoic acid had a retention time of 14.5 minutes. researchgate.net Detection is commonly performed using a photodiode array (PDA) detector. researchgate.net The development of such methods is crucial for the accurate quantification of this and other aromatic secondary lichen substances. researchgate.net
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Value | Source(s) |
| Column | Reversed-phase C18 | researchgate.net |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | Photodiode Array (PDA) | researchgate.net |
| Retention Time | 14.5 min | researchgate.net |
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for analyzing phenolic compounds. nih.govnih.gov However, due to the low volatility and thermal instability of compounds like this compound, direct analysis is challenging. libretexts.org Therefore, a derivatization step is essential prior to GC analysis to reduce the polarity and increase the volatility of the analyte. nih.govlibretexts.orggnest.org
Common derivatization techniques for phenolic acids include silylation, which replaces active hydrogens on the hydroxyl and carboxyl groups with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. nih.govlibretexts.org Reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.gov Another approach is alkylation, such as methylation, to convert the acidic protons into less polar methyl esters and ethers. researchgate.net These derivatized forms are more volatile and thermally stable, making them suitable for GC separation and analysis. libretexts.org The choice of derivatization reagent is critical and can influence the sensitivity and reproducibility of the assay. nih.gov
Mass Spectrometry for Trace Analysis and Metabolite Identification
Mass Spectrometry (MS) is an indispensable tool for the structural confirmation and trace-level detection of this compound. It is often coupled with chromatographic systems like HPLC or GC.
In electrospray ionization mass spectrometry (ESI-MS) analysis performed in positive ion mode, 2-hydroxy-4-methoxybenzoic acid has been identified by its molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 169.04. researchgate.net This technique is crucial for confirming the identity of the peak observed in HPLC chromatograms. researchgate.net Predicted collision cross-section (CCS) values for various adducts of the compound, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, are also available and serve as valuable parameters for unambiguous identification in advanced MS-based studies. uni.lu
For GC-MS analysis, the mass spectrum of the derivatized compound provides a fragmentation pattern that acts as a chemical fingerprint. For instance, the mass spectra of trimethylsilyl (TMS) derivatives of isomeric compounds like 3-hydroxy-4-methoxy-benzoic acid and 4-hydroxy-3-methoxybenzoic acid show distinct patterns that allow for their differentiation and identification. researchgate.net This capability is vital for metabolite identification studies where multiple isomers may be present.
Sample Preparation and Derivatization for Analytical Studies
Effective sample preparation is critical to ensure accurate and reproducible results, especially when analyzing complex matrices like plant tissues or environmental samples. nih.gov The process typically begins with extraction of the analyte from the sample matrix. For phenolic compounds like this compound, solvent extraction using methanol, acetone, or ethanol (B145695) is common. researchgate.netrsc.orgresearchgate.net Techniques such as ultrasonication-assisted extraction can be employed to improve the recovery of phenolics from the sample matrix. nih.gov
As mentioned previously, derivatization is a key sample preparation step for GC analysis. libretexts.org The primary methods for derivatizing phenolic acids are:
Silylation: This is a widely used method where active protons in hydroxyl and carboxyl groups are replaced by a silyl group, typically trimethylsilyl (TMS). Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. nih.govlibretexts.org The resulting TMS derivatives are significantly more volatile and thermally stable. libretexts.org
Alkylation: This involves converting acidic protons into alkyl groups. Methylation is a common form of alkylation, which can be achieved using reagents like methyl iodide. researchgate.net This process converts the carboxylic acid and phenolic hydroxyl groups into their corresponding methyl ester and methyl ether, which are amenable to GC analysis.
Acylation: This technique introduces an acyl group, which also increases volatility and can enhance detectability with certain detectors. libretexts.orggnest.org
The choice of derivatization method depends on the specific analytical requirements, the nature of the sample matrix, and the other compounds present. nih.gov
Method Validation Protocols in Research Matrices
To ensure that an analytical method is reliable, accurate, and reproducible, it must undergo rigorous validation. researchgate.net Validation protocols, often following guidelines from the International Council for Harmonisation (ICH), assess several key parameters. researchgate.netlongdom.org A validated HPLC method for 2-Hydroxy-4-methoxy-benzoic acid has demonstrated the following performance characteristics: researchgate.netcolab.ws
Linearity: The method showed a linear response over a specific concentration range, with a correlation coefficient (r) greater than 0.999 for 2-hydroxy-4-methoxybenzoic acid in the range of 10–300 μg/mL. researchgate.netcolab.ws
Precision: The precision of the method was confirmed through intra-day and inter-day analysis. The relative standard deviation (%RSD) for intra-day precision was between 0.95–2.5%, while for inter-day precision, it was between 1.3–2.8%. researchgate.netcolab.ws
Accuracy: Accuracy was determined by recovery studies, where a known amount of the standard is added to a sample.
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the sensitivity of the method. For 2-hydroxy-4-methoxybenzoic acid, the LOD was found to be 2.34 μg/mL, and the LOQ, which is the lowest concentration that can be measured with acceptable precision and accuracy, was also established. researchgate.netcolab.ws
Such validated methods are essential for routine quality control and for generating reliable data in research settings. researchgate.net
Table 2: Validation Parameters for the HPLC Determination of this compound
| Validation Parameter | Result | Source(s) |
| Linearity Range | 10–300 μg/mL | researchgate.netcolab.ws |
| Correlation Coefficient (r) | > 0.999 | researchgate.netcolab.ws |
| Intra-day Precision (%RSD) | 0.95–2.5% | researchgate.netcolab.ws |
| Inter-day Precision (%RSD) | 1.3–2.8% | researchgate.netcolab.ws |
| Limit of Detection (LOD) | 2.34 μg/mL | researchgate.netcolab.ws |
Potential Research Applications and Future Directions
Role in Investigational Chemical Biology Probes
A thorough review of existing scientific literature did not yield any studies where 2-Hydroxy-4-methoxy-3-methylbenzoic acid has been developed or utilized as an investigational chemical biology probe. Its potential in this area is yet to be determined.
Contributions to Pre-clinical Drug Discovery Initiatives
Direct pre-clinical studies evaluating the therapeutic potential of this compound are not found in the current body of scientific literature. However, its structural motif has appeared in the context of chemical synthesis for creating more complex molecules.
A patent for the preparation of pharmaceutical intermediates identifies the alkyl ester of a structural isomer, 3-Hydroxy-4-methoxy-2-methylbenzoic acid C1-4 alkyl ester , as a synthetic intermediate (referred to as Formula IV in the patent). google.com This suggests that the core structure of hydroxy-methoxy-methyl-benzoic acid is of interest in medicinal chemistry as a building block for larger, potentially bioactive compounds. The process described involves the treatment of 2-dimethylaminomethyl-3-hydroxy-4-methoxy benzoic acid alkyl ester with palladium on charcoal to furnish the 3-hydroxy-4-methoxy-2-methyl benzoic acid alkyl ester. google.com
| Compound Name | Role in Patent (WO2017199227A1) | Precursor Compound |
|---|---|---|
| 3-Hydroxy-4-methoxy-2-methylbenzoic acid C1-4 alkyl ester | Synthetic Intermediate (Formula IV) | 2-dimethylaminomethyl-3-hydroxy-4-methoxy benzoic acid C1-4 alkyl ester |
Biotechnological Production and Biotransformation Research
There is currently no available research in scientific databases detailing the biotechnological production or biotransformation of this compound. Studies on related compounds, such as the metabolism of 2-hydroxy-4-methoxybenzophenone, have been conducted, but this specific area remains uninvestigated for the target molecule. nih.gov
Integration of Omics Technologies in Mechanistic Studies
No published mechanistic studies utilizing omics technologies (such as proteomics, metabolomics, or genomics) for this compound were identified. While such techniques have been applied to understand the mechanisms of action for related isomers like 2-Hydroxy-4-methoxybenzoic acid (HMBA) through methods like Western blot analysis, similar comprehensive studies for this compound have not been reported. phcog.com
| Compound Name |
|---|
| This compound |
| 3-Hydroxy-4-methoxy-2-methylbenzoic acid C1-4 alkyl ester |
| 2-dimethylaminomethyl-3-hydroxy-4-methoxy benzoic acid C1-4 alkyl ester |
| 2-hydroxy-4-methoxybenzophenone |
| 2-Hydroxy-4-methoxybenzoic acid (HMBA) |
Q & A
Q. What are the optimal synthetic routes for 2-Hydroxy-4-methoxy-3-methylbenzoic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including functional group protection/deprotection and selective oxidation or methylation. Key reagents include potassium permanganate (oxidation), sodium methoxide (methylation), and acidic/basic conditions for hydrolysis. For example, methoxy and hydroxy groups can be introduced via nucleophilic substitution or esterification. Reaction parameters such as temperature (60–100°C), solvent polarity (e.g., DMF for polar intermediates), and pH must be tightly controlled to avoid side reactions. Yield optimization may require iterative adjustments to stoichiometry and catalyst loading (e.g., Lewis acids for regioselectivity) .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
- Spectroscopy: Use - and -NMR to confirm substituent positions and hydrogen bonding (e.g., downfield shifts for phenolic -OH). IR spectroscopy identifies carboxylic acid (C=O stretch ~1700 cm) and methoxy groups (C-O stretch ~1250 cm).
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar compounds (e.g., 4-Hydroxymethyl-2-methoxyphenylacetic acid) .
- Thermodynamic Data: Refer to phase-change studies (melting point, enthalpy) for purity assessment, though direct data for this compound may require extrapolation from analogs like 4-hydroxy-3-methylbenzoic acid .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of this compound derivatives?
Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. no observed effect) may arise from:
- Assay Conditions: Variations in pH, solvent (DMSO vs. aqueous buffers), or temperature can alter compound stability or binding affinity. Validate results under standardized conditions.
- Structural Analogues: Compare derivatives (e.g., 3-Fluoro-4-methylbenzoic acid) to isolate the impact of substituents. For example, electron-withdrawing groups (e.g., -NO) may enhance receptor binding .
- Metabolite Interference: Use LC-MS to detect degradation products or metabolites that might confound activity measurements .
Q. What experimental strategies mitigate stability issues during storage or reaction conditions?
Methodological Answer:
- Storage: Store under inert atmospheres (N) at 2–8°C to prevent oxidation or hydrolysis. Avoid moisture, as carboxylic acids are prone to dimerization via hydrogen bonding .
- Incompatible Materials: Exclude strong acids/bases (risk of decarboxylation) and oxidizing agents (e.g., peroxides) during synthesis. Use glass or PTFE-lined reactors to prevent metal-catalyzed degradation .
- Stability Screening: Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .
Q. How can computational modeling guide the design of this compound derivatives for material science applications?
Methodological Answer:
- DFT Calculations: Predict electronic properties (HOMO/LUMO energies) to tailor derivatives for optoelectronic materials. For example, methoxy groups enhance electron-donating capacity in polymers.
- Molecular Dynamics (MD): Simulate interactions with polymer matrices (e.g., polyesters) to assess compatibility and self-assembly behavior.
- Docking Studies: For bioactive derivatives, model binding to target proteins (e.g., cyclooxygenase-2) to prioritize synthesis of high-affinity analogs .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
